3,3-Dimethyl-1,5-diphenylpentane-1,5-dione

Description

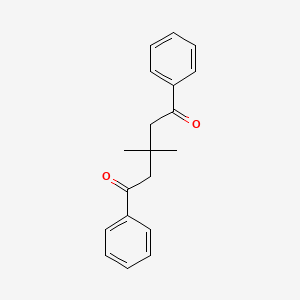

Structure

3D Structure

Properties

CAS No. |

42052-44-8 |

|---|---|

Molecular Formula |

C19H20O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3,3-dimethyl-1,5-diphenylpentane-1,5-dione |

InChI |

InChI=1S/C19H20O2/c1-19(2,13-17(20)15-9-5-3-6-10-15)14-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

KOPUUBMUPHKMTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways

Strategic Approaches to 1,5-Diketone Construction

The formation of the 1,5-diketone framework can be achieved through several strategic approaches, each with its own advantages and mechanistic nuances. These methods include traditional condensation reactions, organometallic reagent-mediated syntheses, and transition metal-catalyzed coupling reactions.

Traditional Condensation Reactions (e.g., involving acetophenone (B1666503) and ketone precursors)

A cornerstone of 1,5-diketone synthesis is the Michael addition reaction, a classic example of a traditional condensation reaction. This reaction involves the conjugate addition of a nucleophile, often an enolate, to an α,β-unsaturated carbonyl compound. In the context of synthesizing 1,5-diketones, the enolate of a ketone, such as acetophenone, can be added to an α,β-unsaturated ketone. organic-chemistry.orgnih.gov

The general mechanism involves the deprotonation of the α-carbon of the ketone (the Michael donor, e.g., acetophenone) by a base to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a new enolate intermediate. Subsequent protonation yields the 1,5-diketone. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org

A common strategy is the one-pot synthesis involving a Claisen-Schmidt condensation followed by a Michael addition. nih.gov In this approach, an aryl methyl ketone (like acetophenone) first undergoes an aldol (B89426) condensation with an aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). A second equivalent of the aryl methyl ketone then acts as the Michael donor, adding to the newly formed chalcone to generate the 1,5-diketone. nih.gov This method is often carried out under basic conditions and can be promoted by various catalysts. nih.gov

Organometallic Reagent-Mediated Syntheses (e.g., employing phenyllithium)

Organometallic reagents, particularly organolithium compounds like phenyllithium (B1222949), provide a powerful alternative for the construction of 1,5-diketones. These reagents are highly reactive nucleophiles capable of attacking carbonyl groups and other electrophilic centers.

One documented method for the synthesis of 3,3-dimethyl-1,5-diphenylpentane-1,5-dione involves the reaction of 3,3-dimethylglutaric acid with phenyllithium. In this approach, the organolithium reagent acts as a potent nucleophile, adding to both carboxylic acid functionalities of the glutaric acid derivative. This typically requires at least two equivalents of phenyllithium per equivalent of the dicarboxylic acid, followed by a workup step to afford the diketone. The high reactivity of organolithium reagents necessitates careful control of reaction conditions, such as temperature and the use of anhydrous solvents, to avoid side reactions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ruthenium-catalyzed methods)

In recent years, transition metal catalysis has emerged as a highly efficient and versatile tool in organic synthesis, including the formation of 1,5-diketones. Ruthenium catalysts, in particular, have shown significant promise in mediating various C-C bond-forming reactions.

One such approach is the ruthenium-catalyzed α-alkylation of ketones with alcohols. acs.orgnih.gov This "hydrogen-borrowing" methodology involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst, which then undergoes an aldol-type condensation with the ketone enolate. The resulting α,β-unsaturated ketone is then reduced in situ by the ruthenium hydride species generated in the initial oxidation step, yielding the 1,5-diketone. acs.orgscite.ai This method is atom-economical, with water being the primary byproduct. scite.ai

Another ruthenium-catalyzed strategy involves the conjugate addition of various nucleophiles to α,β-unsaturated systems. For instance, ruthenium(II) complexes can catalyze the regioselective 1,6-conjugate addition of umpolung aldehydes (as carbanion equivalents) to extended conjugated ketones. nih.gov While not a direct synthesis of simple 1,5-diketones, this highlights the potential of ruthenium catalysis in controlling regioselectivity in complex Michael additions. Furthermore, ruthenium-catalyzed alkylation of cyclopropanols with sulfoxonium ylides has been shown to produce a diverse range of 1,5-diketones through a process involving C-C bond activation and carbene migratory insertion. organic-chemistry.org

Specific Synthesis of this compound

A well-established and efficient method for the specific synthesis of this compound involves a Michael addition reaction where the key precursor is isopropylideneacetophenone.

Precursor Synthesis and Activation Strategies (e.g., Isopropylideneacetophenone routes)

The primary precursor for this synthesis is isopropylideneacetophenone. This α,β-unsaturated ketone can be prepared from 3-hydroxy-3-methyl-1-phenyl-1-butanone through dehydration. The dehydration is typically achieved by treating the hydroxy ketone with a dehydrating agent. A common procedure involves the use of trifluoroacetic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-(N,N-dimethylamino)pyridine in methylene (B1212753) chloride. This method efficiently yields isopropylideneacetophenone.

The other key component for the synthesis is the enolate of acetophenone. To control the regioselectivity of the Michael addition and avoid self-condensation of acetophenone, its silyl (B83357) enol ether is often used as a stable and easily handled enolate equivalent. The silyl enol ether of acetophenone can be prepared by reacting acetophenone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base like triethylamine.

Optimization of Reaction Parameters and Yield Enhancement

The Michael addition of the silyl enol ether of acetophenone to isopropylideneacetophenone is a Lewis acid-catalyzed process. Titanium tetrachloride (TiCl₄) has been found to be an effective catalyst for this transformation.

The reaction is typically carried out in a dry, aprotic solvent such as methylene chloride at low temperatures (e.g., in a dry ice-acetone bath) to control the reactivity and minimize side reactions. A solution of isopropylideneacetophenone is added to a solution of titanium tetrachloride, followed by the dropwise addition of the silyl enol ether of acetophenone.

After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The reaction is then quenched by the addition of water. The product, this compound, is then isolated through extraction and purified by column chromatography and distillation.

The table below summarizes the key reactants and conditions for a reported synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

| Isopropylideneacetophenone | Silyl enol ether of acetophenone | Titanium tetrachloride | Methylene chloride | Dry ice-acetone bath | 72-78% |

This method provides a high yield of the desired 1,5-diketone and is applicable to the preparation of various other 1,5-dicarbonyl compounds.

Solvent-Free and Green Chemistry Approaches in 1,5-Diketone Synthesis

In recent years, the principles of green chemistry have guided the development of new synthetic routes for 1,5-diketones, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. A prominent and environmentally benign method for the synthesis of 1,5-diketones is the one-pot reaction involving a Claisen-Schmidt condensation followed by a Michael addition, which can be performed under solvent-free conditions. nih.govwikipedia.orgnih.gov

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, is a cornerstone of this approach. wikipedia.org For the synthesis of 1,5-diphenylpentane-1,5-dione derivatives, this typically involves the reaction of an appropriate acetophenone with a benzaldehyde (B42025). Quantitative yields in Claisen-Schmidt reactions have been reported in the absence of a solvent, using sodium hydroxide (B78521) as the base. wikipedia.org

Following the formation of the α,β-unsaturated ketone (a chalcone derivative), a subsequent Michael addition of a second equivalent of the ketone enolate yields the 1,5-diketone. This tandem approach in a single pot aligns well with the principles of green chemistry by minimizing purification steps and reducing solvent usage. nih.gov One-pot green synthesis of 1,3,5-triarylpentane-1,5-dione derivatives has been successfully achieved using boric acid as a catalyst in polyethylene (B3416737) glycol 400, a biodegradable and non-toxic solvent. nih.gov

While specific solvent-free methods for this compound are not extensively detailed in the literature, the general applicability of these green protocols to sterically hindered 1,5-diketones is an area of active research. The use of solid supports and microwave irradiation are other green techniques that have shown promise in accelerating similar organic transformations.

A summary of green chemistry approaches for 1,5-diketone synthesis is presented in the table below.

| Green Chemistry Approach | Catalyst/Conditions | Reactants | Product Type | Ref. |

| Solvent-Free One-Pot | Sodium Hydroxide | Aryl ketone and Aryl aldehyde | 1,3,5-Triaryl-1,5-diketone | nih.govwikipedia.org |

| One-Pot Synthesis | Boric Acid in PEG-400 | Hydroxyacetophenones and 2,4-dihydroxybenzaldehyde | 1,3,5-Triarylpentane-1,5-dione | nih.gov |

| Aqueous Media | Aqueous Potassium Hydroxide | Aryl methyl ketones and Aldehydes | Highly substituted 1,5-diketones |

Unraveling Reaction Mechanisms: Insights into C–C Bond Formation and Transformation Pathways

The formation of this compound hinges on the crucial carbon-carbon bond-forming step, primarily governed by the Michael addition reaction. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the conjugate addition of a nucleophile, in this case, an enolate, to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org

Enolate Formation: In a basic medium, a proton is abstracted from the α-carbon of acetophenone, leading to the formation of a resonance-stabilized enolate ion. byjus.com

Claisen-Schmidt Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent aldol addition product readily dehydrates to form 1,3-diphenyl-2-propen-1-one (chalcone).

Michael Addition: A second molecule of the acetophenone enolate then attacks the β-carbon of the newly formed chalcone derivative in a conjugate addition. masterorganicchemistry.com This is the key step where the second C-C bond is formed, leading to the 1,5-dicarbonyl skeleton.

Protonation: The resulting enolate is then protonated by the solvent or a proton source to yield the final 1,5-diketone product. byjus.com

The presence of the gem-dimethyl group at the 3-position of the target molecule introduces significant steric hindrance. This steric bulk is expected to influence the rate of the Michael addition. The approach of the nucleophilic enolate to the β-carbon of the corresponding β,β-disubstituted α,β-unsaturated ketone would be more hindered compared to an unsubstituted enone. rsc.org This steric impediment can potentially lead to lower reaction rates or require more forcing reaction conditions. The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, can in some cases favor cyclization reactions by altering bond angles, though its impact on intermolecular reactions like the Michael addition is primarily steric hindrance. researchgate.netacs.org

The transition state of the Michael addition is a critical point in the reaction pathway. For the formation of a 3,3-disubstituted 1,5-diketone, the transition state would involve the approach of the enolate nucleophile to the sterically encumbered β-carbon of the α,β-unsaturated ketone. The geometry of this transition state will be influenced by the need to minimize steric repulsion between the incoming nucleophile and the gem-dimethyl groups.

| Step | Description | Key Intermediates |

| 1 | Base-mediated deprotonation of acetophenone | Acetophenone enolate |

| 2 | Nucleophilic attack of the enolate on benzaldehyde followed by dehydration | Chalcone (1,3-diphenyl-2-propen-1-one) |

| 3 | Conjugate addition of a second enolate molecule to the chalcone derivative | Enolate of the 1,5-diketone |

| 4 | Protonation of the enolate | This compound |

Further mechanistic studies, potentially employing computational chemistry, could provide deeper insights into the transition state energies and reaction kinetics for the formation of sterically hindered 1,5-diketones like this compound under various green conditions.

Sophisticated Spectroscopic and Crystallographic Characterization

Advanced Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, FT-Raman)

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds.

¹H NMR: The ¹H NMR spectrum of 3,3-Dimethyl-1,5-diphenylpentane-1,5-dione, recorded in deuterochloroform (CDCl₃), provides key insights into the proton environments within the molecule. The spectrum displays a singlet at δ 1.22 ppm, which corresponds to the six equivalent protons of the two methyl (CH₃) groups. A second singlet appears at δ 3.26 ppm, accounting for the four protons of the two methylene (B1212753) (CH₂) groups. The aromatic protons of the two phenyl rings resonate as a multiplet in the region of δ 7.17–8.03 ppm, integrating to ten protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.22 | Singlet | 6H | 2 x CH₃ |

| 3.26 | Singlet | 4H | 2 x CH₂ |

| 7.17-8.03 | Multiplet | 10H | Aromatic CH |

¹³C NMR: Specific experimental ¹³C NMR data for this compound could not be located in the searched sources. A ¹³C NMR spectrum would be instrumental in identifying all unique carbon environments, including the quaternary carbon of the dimethyl group, the methylene carbons, the carbonyl carbons, and the distinct carbons of the phenyl rings.

High-Resolution Mass Spectrometry for Precise Molecular Composition

Information regarding the high-resolution mass spectrometry of this compound is not available in the reviewed literature. This technique would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition and confirmation of its molecular formula, C₁₉H₂₀O₂.

Single Crystal X-ray Diffraction Analysis

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, a definitive experimental elucidation of its solid-state conformation, dihedral angles, intermolecular interactions, and crystal packing architecture is not possible at this time. Such a study would provide invaluable information on the three-dimensional structure of the molecule in the crystalline state.

Elucidation of Solid-State Molecular Conformation and Dihedral Angles

Without single-crystal X-ray diffraction data, the specific solid-state conformation and the dihedral angles between the phenyl rings and the pentanedione backbone remain undetermined.

Identification and Characterization of Intermolecular Interactions (e.g., C–H···O, C–H···Br, C–H···π, π–π Stacking)

The nature and geometry of any intermolecular interactions, which govern the supramolecular assembly of the compound in the solid state, cannot be characterized in the absence of crystallographic data.

Reactivity Profiles and Transformational Chemistry

Reactions Involving Carbonyl Functionalities (e.g., 1,2-Addition Reactions)

The two carbonyl groups in 3,3-dimethyl-1,5-diphenylpentane-1,5-dione are primary sites for nucleophilic attack. These electrophilic centers readily undergo 1,2-addition reactions with a range of nucleophiles. Organometallic reagents, such as Grignard or organolithium compounds, can add to the carbonyl carbons to form tertiary alcohols. fiveable.me Similarly, reduction reactions using hydride reagents like sodium borohydride (B1222165) would convert the diketone into the corresponding diol, 3,3-dimethyl-1,5-diphenylpentane-1,5-diol.

Another significant reaction involving the carbonyl groups of 1,5-dicarbonyl compounds is intramolecular pinacol (B44631) coupling. This reductive coupling, often mediated by reagents like tributyltin hydride (Bu3SnH), can lead to the formation of cyclic diols. acs.org For this compound, such a reaction would be expected to produce a substituted cyclopentane-1,2-diol, with a high degree of cis selectivity often being a feature of these cyclizations. acs.org

Table 1: Examples of Carbonyl Addition Reactions in 1,5-Diketones

| Reactant Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Organometallic Reagent (e.g., Grignard) | R-MgX | Tertiary Diol | fiveable.me |

| Hydride Reagent | NaBH₄ or LiAlH₄ | Diol | Generic Reduction |

| Intramolecular Reductive Coupling | Bu₃SnH, AIBN | Cyclic Diol (Pinacol product) | acs.org |

Transformations at Alpha- and Gamma-Carbon Positions

The carbon atoms alpha to the carbonyl groups (C2 and C4) possess acidic protons. In the presence of a base, these protons can be abstracted to form enolate intermediates. transformationtutoring.comlibretexts.org These nucleophilic enolates are central to many carbon-carbon bond-forming reactions. For instance, alkylation at the alpha-position can be achieved by treating the diketone with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide. transformationtutoring.com

Transformations at the gamma-carbon (C3) are less common due to the lack of an acidic proton on the quaternary carbon of the title compound. However, radical-mediated processes can achieve functionalization at this position. A notable example is the 1,5-hydrogen atom transfer (HAT) reaction, where an iminyl radical, generated from an oxime derivative of the ketone, abstracts a hydrogen atom from the gamma-position. chemrxiv.org This generates a carbon-centered radical at the gamma-position, which can then be trapped by various radical acceptors, leading to γ-functionalized products. chemrxiv.org While the specific substrate this compound has methyl groups at the gamma position, this pathway highlights a potential, albeit challenging, route for functionalization.

Cyclization and Ring-Forming Reactions Towards Heterocyclic Frameworks

1,5-Diketones are exceptionally valuable precursors for the synthesis of six-membered heterocyclic systems. nih.govacs.org The reaction of this compound with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, is a classic method for constructing pyridine (B92270) rings. nih.govresearchgate.net This condensation reaction proceeds through the formation of imine intermediates, followed by cyclization and subsequent dehydration/oxidation to yield a highly substituted pyridine.

Similarly, reactions with other dinucleophiles can lead to different heterocyclic frameworks. For example, treatment with hydrazine (B178648) can yield 1,2-diazepines, while hydroxylamine (B1172632) can produce 1,2-oxazepines. researchgate.net These cyclization reactions underscore the role of 1,5-diketones as pivotal building blocks in medicinal and materials chemistry. nih.govacs.org

Table 2: Heterocyclic Synthesis from 1,5-Diketones

| Reagent | Resulting Heterocycle | Reference |

|---|---|---|

| Ammonium Acetate (NH₄OAc) | Pyridine | nih.govacs.org |

| Hydrazine (N₂H₄) | 1,2-Diazepine | researchgate.net |

| Hydroxylamine (NH₂OH) | 1,2-Oxazepine | researchgate.net |

Investigating Fragmentation and Rearrangement Pathways

The carbon skeleton of 1,5-dicarbonyl compounds can undergo specific fragmentation and rearrangement reactions under certain conditions. Retrosynthetically, a key disconnection for 1,5-diketones is the reverse Michael reaction, which conceptually fragments the molecule at the α,β-bond relative to one carbonyl and the γ,δ-bond relative to the other. lkouniv.ac.inquimicaorganica.org

Photochemical reactions can also induce rearrangements. While direct studies on this compound are limited, related β,γ-unsaturated ketones are known to undergo complex rearrangements like the oxa-di-π-methane (ODPM) rearrangement. nih.gov Radical-mediated 1,5-hydrogen atom transfer (HAT) can also be considered a rearrangement precursor, leading to the formation of a radical at a remote position, which can subsequently trigger fragmentation or further reaction. chemrxiv.orgmdpi.com For instance, a radical cascade involving 1,5-HAT can lead to difunctionalized products where the original connectivity is altered. mdpi.com

Derivatization and Functionalization Strategies for Structural Modification

The structure of this compound can be systematically modified through various derivatization strategies. The synthesis of the diketone itself, often achieved through a Michael addition of a ketone to an α,β-unsaturated ketone, allows for extensive variation. nih.govacs.org By choosing different substituted acetophenones and benzaldehydes in the initial Claisen-Schmidt condensation, a wide array of structurally diverse 1,5-diketones can be prepared. nih.gov

Further functionalization can be achieved via the enolates formed at the alpha-carbons. Besides alkylation, these intermediates can react with various electrophiles. transformationtutoring.com The formation of enamines from the carbonyl groups using secondary amines is another strategy to activate the alpha-position for alkylation or acylation, known as the Stork enamine synthesis. fiveable.metransformationtutoring.com The conversion of the diketone to heterocyclic compounds, as discussed previously, represents a major class of derivatization that transforms the core structure into entirely new chemical entities with distinct properties. nih.govacs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Theoretical investigations into the electronic structure and reactivity of molecules are fundamental to understanding their chemical behavior. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating molecular geometries, energy landscapes, and various reactivity descriptors.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

For many organic molecules, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. This process also allows for the exploration of the potential energy surface, identifying energy minima, transition states, and reaction pathways. However, specific optimized coordinates, bond lengths, and bond angles for 3,3-Dimethyl-1,5-diphenylpentane-1,5-dione derived from DFT calculations are not available in the current body of scientific literature.

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a general overview of a molecule's reactivity. Local reactivity descriptors, like Fukui functions, pinpoint the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. The calculation of these descriptors for this compound would offer valuable predictions about its chemical behavior in reactions. At present, such specific analyses for this compound have not been reported.

Frontier Molecular Orbital (FMO) Theory and Orbital Energy Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are crucial for predicting reaction pathways, particularly in pericyclic reactions and electronic transitions. An analysis of the HOMO-LUMO energy gap can also provide insights into the kinetic stability of a molecule. Detailed FMO diagrams and orbital energy data for this compound are not documented in existing research.

Advanced Intermolecular Interaction Analysis

The study of non-covalent interactions is critical for understanding the solid-state properties of a compound, including its crystal packing and polymorphism. Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are instrumental in visualizing and quantifying these weak interactions.

Reduced Density Gradient (RDG) Isosurfaces for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis provides a visual representation of non-covalent interactions in real space. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, can be distinguished by the color of the resulting isosurfaces. This analysis offers a complementary perspective to Hirshfeld surfaces for understanding the nature and strength of intermolecular forces. As with other computational analyses, specific RDG isosurface plots for this compound are not found in the scientific literature.

Detailed on this compound Not Available in Current Literature

A thorough review of published scientific literature reveals a lack of specific computational and theoretical studies on the chemical compound this compound. While extensive research exists on related 1,5-dione structures and the application of various computational methodologies in chemistry, specific analyses such as Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Natural Bond Orbital (NBO), molecular docking, and molecular dynamics simulations for this particular molecule could not be found.

Computational chemistry is a powerful tool for understanding molecular structure, reactivity, and interactions. Methodologies like QTAIM and ELF are employed to analyze chemical bonding and electron distribution. NBO analysis provides insights into charge transfer and hyperconjugative interactions within a molecule. Furthermore, molecular modeling techniques, including docking and dynamics simulations, are crucial for predicting how a molecule might interact with biological targets and for understanding its conformational stability.

Despite the utility of these methods, their application to this compound has not been documented in the available scientific papers and research databases. The existing literature focuses on derivatives with different substitutions on the pentane (B18724) chain or phenyl groups. For instance, studies have been conducted on compounds like 3-[4-(Dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione and other related 1,5-diketones, but these structural differences prevent the direct extrapolation of their computational data to this compound.

Consequently, a detailed, data-driven article focusing solely on the specified computational and theoretical investigations for this compound cannot be generated at this time. The creation of such an article would require original research involving sophisticated software and computational resources to perform the necessary calculations and simulations. Without peer-reviewed data to draw upon, any attempt to provide specific findings for the requested analyses would be speculative and would not meet the standards of scientific accuracy.

Further research and dedicated computational studies are necessary to elucidate the specific electronic properties, potential ligand-target interactions, and dynamic behavior of this compound. Such future work would be invaluable in providing the data required to construct a comprehensive theoretical profile of this compound.

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as Versatile Building Blocks for Complex Organic Molecules

As a 1,5-dicarbonyl compound, 3,3-dimethyl-1,5-diphenylpentane-1,5-dione serves as a versatile C5 synthon. The presence of two electrophilic carbonyl carbons and multiple acidic α-hydrogens allows for a variety of chemical transformations. The gem-dimethyl group at the central carbon atom introduces significant steric hindrance, which can be exploited to direct the stereochemical outcome of reactions. This substitution also prevents enolization at the C3 position, simplifying the product landscape in reactions such as intramolecular condensations.

The phenyl groups attached to the carbonyls influence the reactivity through electronic effects and provide sites for further functionalization on the aromatic rings. These features establish the dione (B5365651) as a valuable intermediate for constructing sterically hindered and structurally complex molecular architectures.

Utility in the Synthesis of Diverse Heterocyclic Compounds

One of the most significant applications of 1,5-dicarbonyl compounds is in the synthesis of heterocyclic systems. rgmcet.edu.in The spatial arrangement of the two carbonyl groups in this compound makes it an ideal precursor for forming five- and six-membered rings.

A primary application is the Paal-Knorr synthesis , a classical and highly effective method for preparing substituted pyrroles, furans, and thiophenes from 1,4- or 1,5-dicarbonyl compounds. rgmcet.edu.inwikipedia.orgorganic-chemistry.org

Pyrrole (B145914) Synthesis : By reacting the dione with a primary amine (R-NH₂) or ammonia (B1221849) under acidic conditions, a substituted pyrrole can be formed. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgyoutube.com

Furan Synthesis : In the presence of a strong acid catalyst and heat, the dione can undergo intramolecular cyclization via its enol form, followed by dehydration to yield a substituted furan. organic-chemistry.org

Thiophene Synthesis : Reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, would convert the diketone into the corresponding thiophene.

The general mechanism for these transformations is outlined below:

A generalized mechanism for the Paal-Knorr pyrrole synthesis.

Furthermore, condensation reactions with hydrazine (B178648) (N₂H₄) or its derivatives can yield pyridazine-based structures. The specific substitution pattern of this compound would lead to highly substituted heterocyclic products with potential applications in medicinal chemistry and materials science.

Precursors for Polyketide-like Structures and Bio-Inspired Molecules

Polyketides are a diverse class of natural products synthesized in nature by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units. nih.govmdpi.com These molecules often feature complex stereochemistry and a wide range of biological activities. mdpi.com The 1,5-dione framework of this compound mimics a segment of a polyketide chain.

While direct use of this specific dione in the total synthesis of a polyketide natural product is not prominently documented in the literature, its structure makes it a plausible starting material for bio-inspired synthetic strategies. It could be used in intramolecular aldol (B89426) reactions to form cyclic systems reminiscent of those found in polyketides. libretexts.org For instance, under basic or acidic conditions, an intramolecular aldol condensation could theoretically lead to the formation of a substituted cyclohexenone ring, a common motif in natural products. The gem-dimethyl group would influence the conformational preferences of the molecule, potentially guiding the stereochemical outcome of such cyclizations.

Potential as Intermediates in Advanced Polymer or Material Synthesis

The bifunctional nature of this compound provides potential for its use as a monomer or an intermediate in the synthesis of advanced polymers and materials. The two ketone functionalities can be targeted for polymerization reactions.

Possible, though currently theoretical, applications include:

Polyketal Synthesis : The dione could be reacted with diols in the presence of an acid catalyst to form polyketals. These polymers could have applications as degradable materials or in controlled-release technologies.

Precursor to Diol Monomers : Reduction of the two ketone groups would yield the corresponding diol, 3,3-dimethyl-1,5-diphenylpentane-1,5-diol. This diol could then be incorporated into polyesters or polyurethanes, where the bulky gem-dimethyl and phenyl groups would impart specific thermal and mechanical properties to the resulting polymer, such as increased rigidity and a higher glass transition temperature.

The specific structure of the dione could lead to polymers with unique properties, although this remains an area for future research and development.

Q & A

Q. What strategies ensure stability during long-term storage or under reactive conditions?

- Methodological Answer : Store in amber vials under argon to prevent photodegradation and oxidation. Assess stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and characterize degradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.